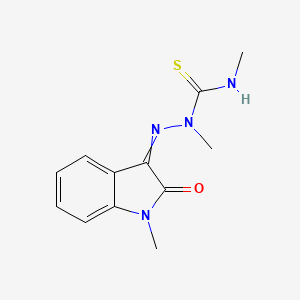
2-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-N,1-dimethylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA typically involves the reaction of 1-methyl-2-oxoindole with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The process involves the formation of a Schiff base intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Applications De Recherche Scientifique
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its interaction with DNA or proteins can inhibit the growth of cancer cells or viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1,3,4-Thiadiazole derivatives: Compounds with similar thiourea functionality but different core structures and applications.
Thiazole-based Schiff base derivatives: Compounds with similar Schiff base functionality but different heterocyclic cores.
Uniqueness
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is unique due to its combination of indole and thiourea functionalities, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
40163-80-2 |
|---|---|
Formule moléculaire |
C12H14N4OS |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1,3-dimethyl-1-[(1-methyl-2-oxoindol-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C12H14N4OS/c1-13-12(18)16(3)14-10-8-6-4-5-7-9(8)15(2)11(10)17/h4-7H,1-3H3,(H,13,18) |
Clé InChI |
QPKMXUBQULLSRK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)
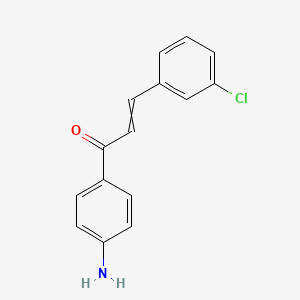

![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
![N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B12470027.png)
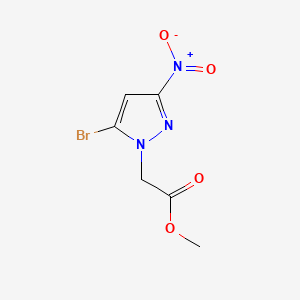
![N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
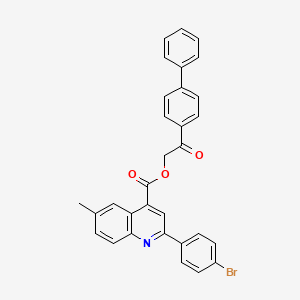
![9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B12470038.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
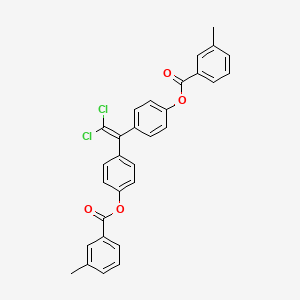
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)

![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)
